

Synthesis Pathways for Iopamidol Impurity: Desdiiodo Iopamidol - An In-depth Technical Guide

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Compound of Interest

Compound Name: *Iopamidol Impurity (Desdiiodo Iopamidol)*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for Desdiiodo Iopamidol, a critical impurity of the non-ionic X-ray contrast agent, Iopamidol. The formation of this impurity is primarily understood as a degradation process of the parent Iopamidol molecule. This document details the mechanisms of its formation, experimental protocols for its generation under controlled conditions, and relevant quantitative data.

Introduction to Iopamidol and the Significance of Desdiiodo Iopamidol

Iopamidol is a widely used, water-soluble, non-ionic iodinated contrast medium essential for various diagnostic imaging procedures, including angiography and computed tomography.[1] Its efficacy relies on the radiopaque properties of the three iodine atoms on its benzene ring structure.[2] The purity and safety of Iopamidol are paramount, and the presence of impurities can impact its safety and efficacy.

Desdiiodo Iopamidol is a significant impurity formed by the removal of two iodine atoms from the Iopamidol molecule. Its presence in the final drug product is a critical quality attribute that needs to be monitored and controlled. Understanding the pathways of its formation is crucial for developing stable formulations and robust manufacturing processes. While direct synthetic

routes for Desdiiodo lopamidol are not extensively published, its formation through the degradation of lopamidol is well-documented.

Chemical and Physical Data

A clear comparison of the chemical and physical properties of lopamidol and its Desdiiodo impurity is essential for their identification and characterization.

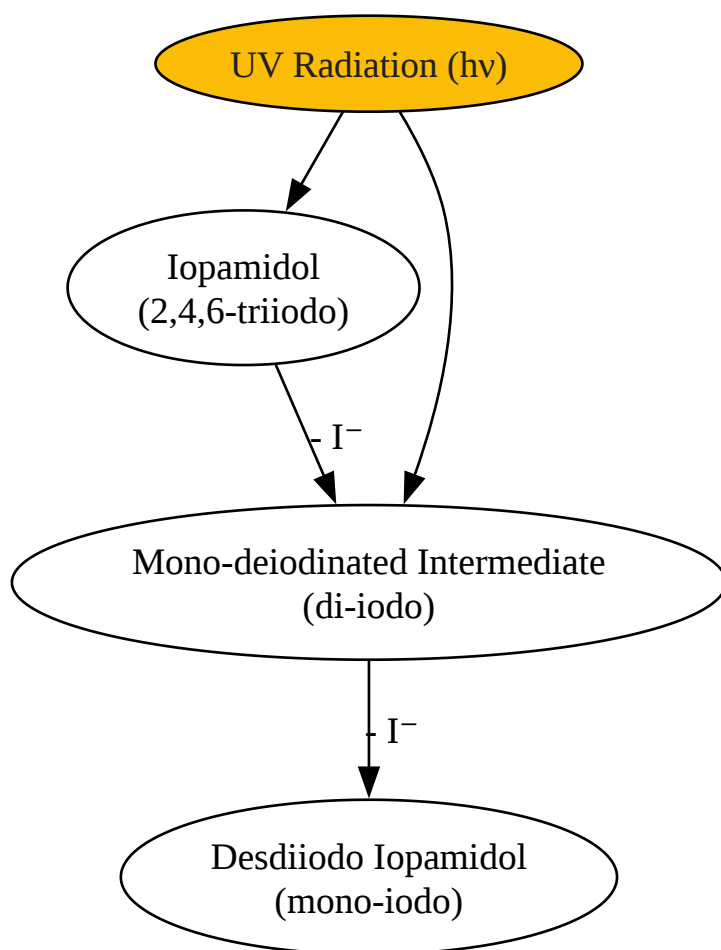
Property	lopamidol	Desdiiodo lopamidol
Chemical Name	(S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4,6-triiodoisophthalamide[1]	(S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2-iodoisophthalamide[3][4]
CAS Number	60166-93-0[1]	1798830-49-5[3][4][5]
Molecular Formula	C ₁₇ H ₂₂ I ₃ N ₃ O ₈ [1]	C ₁₇ H ₂₄ IN ₃ O ₈ [3][5]
Molecular Weight	777.1 g/mol [1]	525.30 g/mol [3][5]

Synthesis Pathways: Formation via Degradation

The primary pathway for the formation of Desdiiodo lopamidol is through the degradation of lopamidol, specifically via deiodination. This process involves the cleavage of the carbon-iodine bond on the aromatic ring.

Photodegradation

Exposure to ultraviolet (UV) radiation is a significant factor in the degradation of lopamidol and the formation of deiodinated impurities. The aromatic iodine-carbon bond is susceptible to photolytic cleavage.



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Advanced Oxidation Processes (AOPs)

Advanced oxidation processes, which involve the generation of highly reactive oxygen species, can also lead to the degradation of Iopamidol and subsequent deiodination. Studies have shown that processes like UV/H₂O₂ and UV/persulfate can effectively degrade Iopamidol, with deiodination being a key transformation.[6]

Experimental Protocols for Formation via Degradation

The following protocols are based on published studies on Iopamidol degradation and can be adapted for the controlled generation of Desdiiodo Iopamidol.

Photodegradation Experimental Setup

This protocol describes a typical laboratory setup for studying the photodegradation of lopamidol.

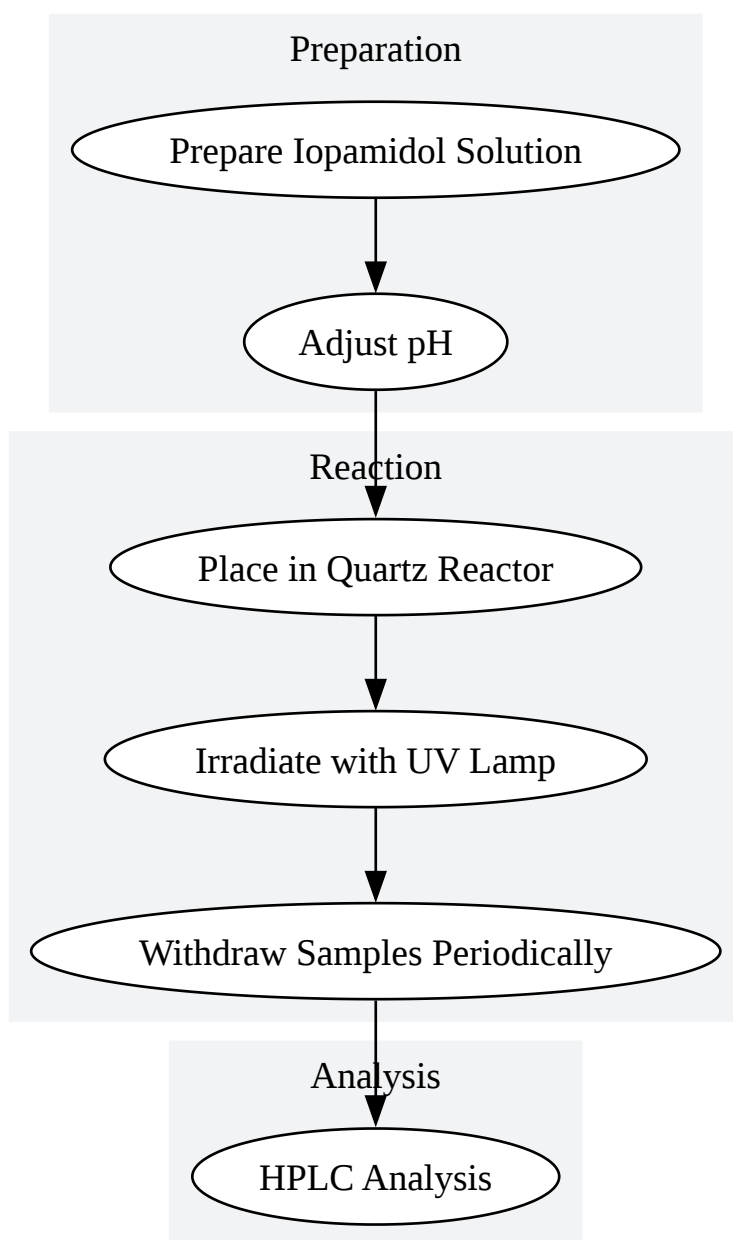
Objective: To induce the formation of Desdiiodo lopamidol through UV irradiation.

Materials:

- lopamidol solution of known concentration
- Quartz photoreactor
- Low-pressure mercury UV lamp
- Magnetic stirrer
- pH meter and buffers
- High-performance liquid chromatography (HPLC) system for analysis

Procedure:

- Prepare an aqueous solution of lopamidol at a specific concentration (e.g., 10 mg/L).
- Adjust the pH of the solution to the desired level (e.g., pH 7) using appropriate buffers.
- Place the solution in the quartz photoreactor and ensure continuous mixing with a magnetic stirrer.
- Position the UV lamp to irradiate the solution uniformly.
- At specific time intervals, withdraw aliquots of the solution for analysis.
- Analyze the samples by HPLC to monitor the degradation of lopamidol and the formation of deiodinated products, including Desdiiodo lopamidol.



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Quantitative Data from Degradation Studies

The following table summarizes key quantitative data from studies on lopamidol degradation, which can be indicative of the conditions favoring the formation of Desdiiodo lopamidol.

Parameter	Condition	Value/Observation	Reference
Photodegradation Quantum Yield	Low-pressure UV lamp	0.03318 mol einstein ⁻¹	[6] (Implied from similar studies)
Effect of UV Intensity	Increased UV intensity	Increased degradation rate	[6] (General principle)
Effect of pH	Varied pH	Negligible effect on photodegradation rate	[6] (General principle)
AOPs Degradation Rate	UV/NaOCl	14 times faster than UV-only	[6]

Conclusion

The synthesis of Desdiiodo lopamidol is intrinsically linked to the degradation of lopamidol. Understanding the mechanisms of deiodination, particularly through photodegradation and advanced oxidation processes, is essential for controlling the formation of this impurity. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to study, and potentially control, the formation of Desdiiodo lopamidol, thereby ensuring the quality and safety of lopamidol-containing pharmaceutical products. Further research into specific and controlled synthetic methods for producing this impurity as a reference standard is warranted.

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